REACTION_SMILES
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[Br-:26].[CH2:27]([CH2:28][c:29]1[cH:30][cH:31][cH:32][cH:33][cH:34]1)[Mg+:35].[CH2:38]1[O:39][CH2:40][CH2:41][CH2:42]1.[CH3:19][N:20]1[CH2:21][CH2:22][CH2:23][C:24]1=[O:25].[CH3:1][O:2][C:3]([c:4]1[cH:5][cH:6][c:7]([O:10][S:11]([C:12]([F:13])([F:14])[F:15])(=[O:16])=[O:17])[cH:8][cH:9]1)=[O:18].[ClH:36].[OH2:37]>>[CH3:1][O:2][C:3]([c:4]1[cH:5][cH:6][c:7]([CH2:27][CH2:28][c:29]2[cH:30][cH:31][cH:32][cH:33][cH:34]2)[cH:8][cH:9]1)=[O:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Mg+]CCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCCC1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc(OS(=O)(=O)C(F)(F)F)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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COC(=O)c1ccc(CCc2ccccc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |